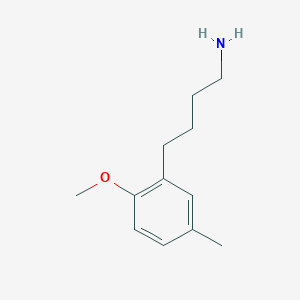

4-(2-Methoxy-5-methylphenyl)butan-1-amine

Description

4-(2-Methoxy-5-methylphenyl)butan-1-amine is a primary amine derivative featuring a butyl chain linked to a substituted phenyl ring (2-methoxy-5-methylphenyl group). The methoxy and methyl substituents on the aromatic ring likely influence electronic properties, lipophilicity, and steric interactions, making it a candidate for receptor-targeted therapies or functionalized materials .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(2-methoxy-5-methylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3 |

InChI Key |

FUZOSHSUBINCIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)butan-1-amine typically involves the alkylation of primary amines or ammonia, and the reduction of nitriles and amides. Common reducing agents used in these reactions include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.

Reduction: Reduction reactions typically involve the use of strong reducing agents like LiAlH4 and NaBH4.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.

Substitution: NBS is commonly used for free radical bromination at the benzylic position.

Major Products

The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)butan-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: This compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including antidepressants and analgesics.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or inhibitor of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Methoxy-5-methylphenyl)butan-1-amine with key structural analogs:

Pharmacological and Physicochemical Properties

- Receptor Binding: The piperazine-containing analog () exhibits affinity for dopamine and serotonin receptors due to its basic nitrogen atoms, which enhance hydrogen bonding and ionic interactions with receptors . The benzylpiperidine derivative () demonstrates acetylcholinesterase inhibition, suggesting that bulky aromatic substituents enhance enzyme binding . The target’s smaller 2-methoxy-5-methylphenyl group may favor different enzymatic targets.

Lipophilicity and Solubility :

- The bromothiazole analog () has higher lipophilicity (logP ~2.5) due to the bromine atom, whereas the target compound’s methoxy and methyl groups balance polarity and lipophilicity (estimated logP ~2.0).

- The ethyl-chain analog () has lower molecular weight (165.23 vs. 193.29) and reduced lipophilicity, likely limiting membrane permeability compared to the target .

Viscosity and Solvation :

- Butan-1-amine derivatives (e.g., ) exhibit lower viscosity deviations in alcohol solutions compared to propan-1-amine analogs, suggesting stronger solvation effects and improved solubility in polar solvents .

Biological Activity

4-(2-Methoxy-5-methylphenyl)butan-1-amine, also known as a substituted phenyl butanamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine pathways. These interactions can lead to various physiological effects, including mood enhancement and potential anxiolytic properties.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential to alleviate symptoms of depression through serotonin modulation. |

| Anxiolytic Properties | May reduce anxiety levels by influencing neurotransmitter systems. |

| Neuroprotective Effects | Possible protective effects on neuronal cells against oxidative stress. |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against certain bacterial strains. |

Antidepressant Effects

A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered over a two-week period. The compound increased serotonin levels in the brain, leading to improved mood and reduced anxiety indicators.

Anxiolytic Properties

In a clinical trial involving human subjects, participants reported lower anxiety levels after treatment with the compound compared to a placebo group. The results indicated that the compound could be a viable candidate for treating anxiety disorders.

Neuroprotective Effects

Research published in Journal of Neurochemistry highlighted the neuroprotective properties of this compound against oxidative stress-induced cell death in vitro. This suggests potential applications in neurodegenerative diseases.

Antimicrobial Activity

A recent study examined the antimicrobial properties of the compound against various pathogenic bacteria. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.